molecular formula C25H26N4O3 B2898037 N-(4-acetylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105218-73-2

N-(4-acetylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2898037
CAS RN: 1105218-73-2
M. Wt: 430.508
InChI Key: KORVRSVRFPOACQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide is a chemical compound with potential applications in scientific research. It is commonly referred to as "compound X" in scientific literature. This compound belongs to the class of piperidine carboxamides and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Analgesic and Antiparkinsonian Activities

Research has focused on the synthesis of substituted pyridine derivatives, including structures similar to "N-(4-acetylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide," for their potential analgesic and antiparkinsonian activities. These compounds were derived from acetylpyridine and demonstrated pharmacological properties comparable to known drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).

Insecticidal Activity

Another area of application is in the development of insecticides. Pyridine derivatives have been synthesized and tested for their toxicity against pests such as the cowpea aphid, Aphis craccivora Koch. Some of these compounds exhibited insecticidal activity that was significantly stronger than that of conventional insecticides like acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antimicrobial Activity

Research into pyridine derivatives, including those structurally similar to "this compound," has also shown promise in antimicrobial applications. These compounds have been synthesized and evaluated for their potential as antimicrobial agents, with some showing significant activity against various pathogenic bacteria and fungi (Flefel et al., 2018).

Anticonvulsant Properties

The structural and electronic properties of certain anticonvulsant drugs, including substituted pyridazines and pyrimidines, have been explored, providing insights into their potential applications in neuropharmacology. The research emphasizes the importance of molecular structure in determining the pharmacological efficacy of these compounds (Georges, Vercauteren, Evrard, & Durant, 1989).

Synthesis and Pharmacological Interest

Additionally, the synthesis of novel compounds with potential pharmacological interest has been a significant area of research. This includes the creation of new 1H-1-pyrrolylcarboxamides, which are of interest due to their diverse pharmacological properties. These compounds have been synthesized for further evaluation in various pharmacological models (Bijev, Prodanova, & Nankov, 2003).

properties

IUPAC Name

N-(4-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-17(30)18-7-9-20(10-8-18)26-25(31)19-13-15-29(16-14-19)24-12-11-22(27-28-24)21-5-3-4-6-23(21)32-2/h3-12,19H,13-16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORVRSVRFPOACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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